
5-(Azepan-1-yl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepan-1-yl)pyridine-2-carbonitrile, also known as APC or AZD0328, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. APC is a small molecule inhibitor of the TLR7 and TLR8 receptors, which are involved in the immune response to viral infections. In
作用機序
5-(Azepan-1-yl)pyridine-2-carbonitrile binds to the TLR7 and TLR8 receptors and prevents their activation by viral RNA. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to viral infections. By reducing the immune response, this compound can prevent tissue damage and other complications associated with viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the TLR7 and TLR8 receptors, with an IC50 value of 0.5 μM and 0.9 μM, respectively. In vitro studies have also shown that this compound can reduce the production of pro-inflammatory cytokines, such as interferon-alpha and tumor necrosis factor-alpha, in response to viral RNA. In vivo studies have demonstrated that this compound can protect mice from lethal doses of influenza virus and reduce lung inflammation and viral replication.
実験室実験の利点と制限
One of the main advantages of using 5-(Azepan-1-yl)pyridine-2-carbonitrile in lab experiments is its specificity for the TLR7 and TLR8 receptors. This specificity allows researchers to study the role of these receptors in the immune response to viral infections without affecting other parts of the immune system. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 5-(Azepan-1-yl)pyridine-2-carbonitrile. One potential application is in the development of antiviral drugs for the treatment of influenza and other viral infections. Another potential application is in the study of the role of TLR7 and TLR8 receptors in autoimmune diseases, such as lupus and rheumatoid arthritis. Additionally, the synthesis of analogs of this compound with improved solubility and potency could lead to the development of more effective drugs.
合成法
The synthesis of 5-(Azepan-1-yl)pyridine-2-carbonitrile involves a multi-step process that starts with the reaction of 2-cyanopyridine with 1-aminooctane in the presence of a palladium catalyst to form 5-(azepan-1-yl)pyridine-2-carboxamide. This intermediate is then treated with trifluoroacetic acid to remove the carboxamide group and form this compound. The overall yield of this process is approximately 20%.
科学的研究の応用
5-(Azepan-1-yl)pyridine-2-carbonitrile has been studied extensively in the context of viral infections, particularly in the development of antiviral drugs. TLR7 and TLR8 receptors are involved in the recognition of viral RNA, and their activation triggers the immune response. By inhibiting these receptors, this compound can prevent the immune system from overreacting to viral infections, which can lead to tissue damage and other complications.
特性
IUPAC Name |
5-(azepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-5-6-12(10-14-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWJRJOWDUCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

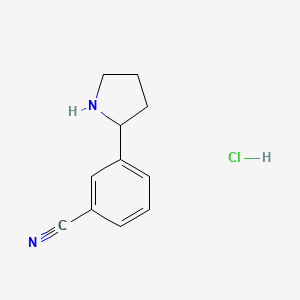
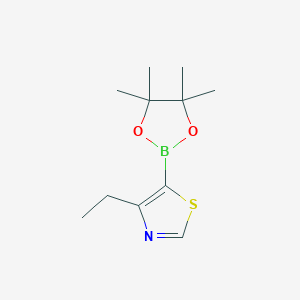

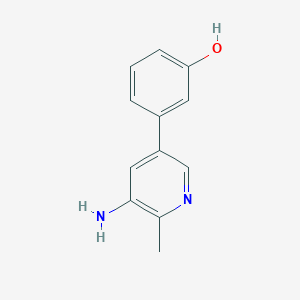
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
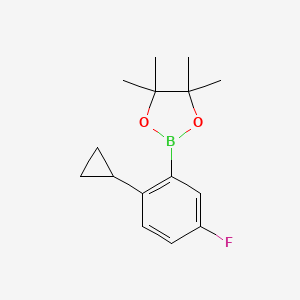
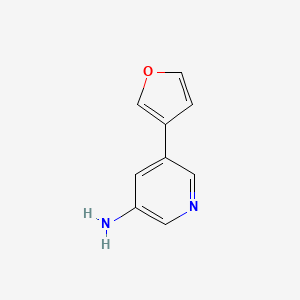
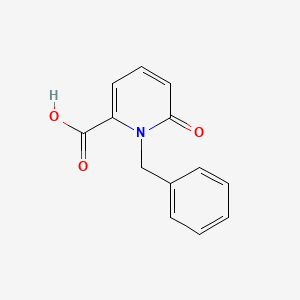
![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
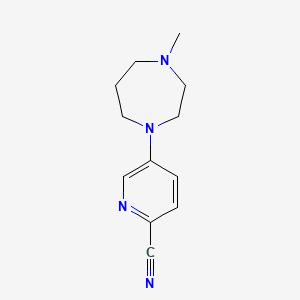

![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)